Side-Chain Architecture Divergence: Phenylpyrimidinylmethyl vs. Imidazolylpropyl in Wnt/β-Catenin Agonist SKL2001
The target compound substitutes the N-(3-(1H-imidazol-1-yl)propyl) side chain of SKL2001 with an N-[(6-phenylpyrimidin-4-yl)methyl] group . While SKL2001 activates Wnt/β-catenin signaling by disrupting the Axin/β-catenin interaction (no IC₅₀ reported; functional agonism confirmed in reporter assays), the phenylpyrimidine motif introduces an additional aromatic ring and two pyrimidine nitrogen atoms capable of acting as hydrogen-bond acceptors, potentially redirecting target engagement toward kinase or GPCR families [1]. No direct head-to-head comparison data exist; this evidence is class-level inference based on scaffold dissimilarity.
| Evidence Dimension | Amide side-chain structure and anticipated target profile |
|---|---|
| Target Compound Data | N-[(6-phenylpyrimidin-4-yl)methyl] side chain; molecular formula C₁₉H₁₄N₄O₃; MW ~346.3 g/mol |
| Comparator Or Baseline | SKL2001: N-(3-(1H-imidazol-1-yl)propyl) side chain; C₁₄H₁₄N₄O₃; MW 286.29 g/mol |
| Quantified Difference | ΔMW ≈ 60 Da; addition of phenylpyrimidine ring system vs. imidazole ring; distinct H-bond donor/acceptor count |
| Conditions | Structural comparison; no co-assay data available |
Why This Matters
Procurement decisions for Wnt-pathway modulation studies require explicit awareness that the phenylpyrimidine side chain has not been validated for Axin/β-catenin disruption, reducing the likelihood that this compound functions as a direct SKL2001 substitute.
- [1] PubChem. SKL2001 Compound Summary. CID: Not specified. N-(3-(1H-imidazol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide. View Source
